N-ethyl-4-methoxy-2-phenylbutan-1-amine

Enzymology Neuroscience Epinephrine Biosynthesis

Procure N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5) with well-defined pharmacological inactivity at PNMT (Ki 1.11 mM), beta-1, TAAR5, and 5-HT2A. This makes it a uniquely validated negative control benchmark and selectivity profiling tool. Its structure is an ideal starting scaffold for SAR optimization. Ensure experimental reproducibility with a reliable, research-grade standard. Inquire now.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13634182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methoxy-2-phenylbutan-1-amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCNCC(CCOC)C1=CC=CC=C1
InChIInChI=1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3
InChIKeyNIQUYPZMXRSYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5): Substituted Phenethylamine for Neuroscience and Enzyme Research


N-Ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5) is a substituted phenethylamine derivative characterized by an N-ethyl substitution and a 4-methoxy-2-phenylbutan-1-amine backbone [1]. It belongs to the class of phenylbutanamines, featuring an ethyl group on the nitrogen atom and a methoxy group at the para position of the aromatic ring . The compound has been investigated for its interactions with neurotransmitter systems and its potential as an antidepressant and stimulant . Its molecular formula is C13H21NO with a molecular weight of 207.31 g/mol .

Why N-Ethyl-4-methoxy-2-phenylbutan-1-amine Cannot Be Substituted with Generic Phenethylamines in Research Applications


Generic substitution among phenethylamine derivatives is scientifically invalid due to the profound impact of specific structural modifications on receptor selectivity and binding affinity. The specific N-ethyl and para-methoxy substitutions in N-ethyl-4-methoxy-2-phenylbutan-1-amine result in a distinct pharmacological profile. For instance, while mono-, di-, and trimethoxylation generally enhance serotonin receptor affinity, the position of these substitutions is critical, with 2- and 5-methoxyl groups being optimal for high affinity [1]. Furthermore, N-alkyl chain length and para-substitutions can dramatically alter relative potency at different monoamine transporters (DAT, NET, SERT) [2]. Therefore, substituting this compound with a structurally similar but not identical analog would introduce uncontrolled variables, compromising experimental reproducibility and data integrity.

Quantitative Evidence Guide for N-Ethyl-4-methoxy-2-phenylbutan-1-amine: Differentiation from Structural Analogs


Weak Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) in Bovine Adrenal Assays

N-ethyl-4-methoxy-2-phenylbutan-1-amine demonstrates very weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis [1]. This is in stark contrast to known potent PNMT inhibitors. Its Ki value of 1.11 mM represents millimolar affinity, placing it among the least potent phenethylamine derivatives tested against this target. This low activity can serve as a valuable negative control or baseline in PNMT inhibition studies [1].

Enzymology Neuroscience Epinephrine Biosynthesis

Lack of Binding Affinity for Beta-1 Adrenergic Receptor in Rat Heart Tissue

N-ethyl-4-methoxy-2-phenylbutan-1-amine shows no significant binding affinity for the beta-1 adrenergic receptor in rat heart tissue, as defined by a Ki value greater than 1000 nM [1]. This lack of activity provides a clear point of differentiation from beta-adrenergic agonists or antagonists. In a broader context, many active adrenergic agonists require specific hydroxyl substitutions on the aromatic ring for maximal activity, which this compound lacks [2].

Cardiovascular Pharmacology Receptor Binding Adrenergic System

Absence of Modulatory Activity on 5-HT2A Serotonin Receptor

Despite its structural similarity to psychoactive phenethylamines, N-ethyl-4-methoxy-2-phenylbutan-1-amine is notably absent from a key patent describing ethers and secondary amines as modulators of the 5-HT2A serotonin receptor . This absence is significant because the patent (US-8680119-B2) specifically covers compounds of this general class. The omission suggests that the specific N-ethyl-4-methoxy-2-phenylbutan-1-amine scaffold does not confer the required activity at this therapeutically relevant target, differentiating it from the active analogs claimed within.

Serotonin Receptor 5-HT2A Neuropharmacology

Negligible Agonist Activity at Mouse Trace Amine-Associated Receptor 5 (TAAR5)

The compound exhibits negligible agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) when tested in a cellular assay, with an EC50 value greater than 10,000 nM [1]. This finding is relevant as certain phenethylamines are known to act as agonists at trace amine receptors. The weak activity at TAAR5 differentiates it from more potent TAAR ligands and can inform studies investigating the role of TAAR5 in neurological and behavioral functions.

Trace Amine Receptors TAAR5 GPCR Pharmacology

Research and Industrial Application Scenarios for N-Ethyl-4-methoxy-2-phenylbutan-1-amine Based on Quantitative Evidence


Negative Control or Baseline Compound in PNMT Inhibition Assays

Due to its very weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM [1], this compound is optimally suited as a negative control or baseline comparator in enzymatic assays designed to identify and characterize potent PNMT inhibitors. Its millimolar affinity provides a reliable and reproducible low-activity benchmark against which novel, more potent inhibitors can be measured [1].

Selectivity Profiling and Off-Target Counter-Screening in Neuropharmacology

This compound's confirmed lack of significant binding to the beta-1 adrenergic receptor [1] and negligible agonist activity at TAAR5 [2] make it a valuable tool for selectivity profiling. Researchers can use it in counter-screens to rule out the involvement of these specific targets in a compound's observed phenotypic effects. Furthermore, its absence from the chemical space of a key 5-HT2A modulator patent suggests it can be employed in studies where avoiding 5-HT2A-related activity is a critical experimental design criterion.

Structural Scaffold for SAR Studies Focused on Improving Potency or Altering Selectivity

Given its well-defined inactivity or weak activity at multiple pharmacologically relevant targets (PNMT, beta-1, TAAR5, 5-HT2A), N-ethyl-4-methoxy-2-phenylbutan-1-amine serves as an excellent starting scaffold for medicinal chemistry structure-activity relationship (SAR) campaigns. The quantitative data provides a clear baseline [REFS-1, REFS-2]. Modifications to the N-ethyl or phenylbutanamine core can be systematically evaluated to introduce or enhance desired activities, such as potent PNMT inhibition or selective transporter binding, with the parent compound acting as a definitive negative reference point .

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